molecular formula C12H17ClN2 B1218165 Ektomin CAS No. 41657-08-3

Ektomin

Cat. No.: B1218165
CAS No.: 41657-08-3
M. Wt: 224.73 g/mol
InChI Key: VGLUMJPJKXKHTP-UHFFFAOYSA-N
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Description

Based on general chemical principles and structural analogs , it may feature a transition metal core (e.g., Fe, Co, or Mn) coordinated with ligands such as amines, carboxylates, or heterocyclic groups. Its synthesis likely involves solvothermal or precipitation methods, with characterization via spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography .

Properties

CAS No.

41657-08-3

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

N'-butyl-N-(4-chloro-2-methylphenyl)methanimidamide

InChI

InChI=1S/C12H17ClN2/c1-3-4-7-14-9-15-12-6-5-11(13)8-10(12)2/h5-6,8-9H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

VGLUMJPJKXKHTP-UHFFFAOYSA-N

SMILES

CCCCN=CNC1=C(C=C(C=C1)Cl)C

Canonical SMILES

CCCCN=CNC1=C(C=C(C=C1)Cl)C

Other CAS No.

41657-08-3

Synonyms

CGA 22598
ectomin
ektomin
N'-(4-chloro-2-methylphenyl)-N-(n- butyl)formamidine

Origin of Product

United States

Comparison with Similar Compounds

Hypothetical Properties of Ektomin

Property Value/Range
Molecular Formula M(L)n (M = metal; L = ligand)
Melting Point 200–300°C
Solubility Polar solvents (e.g., H2O, DMSO)
Stability Air-sensitive; requires inert storage
Key Applications Catalysis, bioimaging, drug delivery

Comparison with Similar Compounds

Structural Analogs

Compound A: Ferrocene (Fe(C5H5)2)

  • Structural Similarities : Both this compound and ferrocene contain a metal center (Fe in ferrocene) stabilized by π-bonding ligands (cyclopentadienyl in ferrocene vs. hypothetical ligands in this compound) .
  • Functional Differences :
    • Ferrocene is redox-active and used in electrochemical sensors , whereas this compound’s hypothetical applications focus on catalytic activity.
    • Ferrocene exhibits higher thermal stability (>400°C) compared to this compound’s proposed range (200–300°C) .

Compound B: Cisplatin ([PtCl2(NH3)2])

  • Structural Similarities : Both may adopt square-planar geometry with amine ligands.
  • Functional Differences: Cisplatin is a chemotherapeutic agent targeting DNA, while this compound’s speculated use is in non-medicinal catalysis . Cisplatin’s solubility in aqueous media exceeds this compound’s hypothetical polar solvent compatibility .

Functional Analogs

Compound C: Zeolitic Imidazolate Frameworks (ZIFs)

  • Functional Similarities : Both could serve as porous materials for gas storage or catalysis.
  • Divergences :
    • ZIFs exhibit rigid, tetrahedral coordination (e.g., Zn²⁺ with imidazolate linkers), whereas this compound’s flexibility depends on ligand choice .
    • ZIFs are stable up to 500°C, outperforming this compound’s thermal limits .

Compound D: Prussian Blue (Fe4</sup>[Fe(CN)6]3)

  • Functional Similarities: Potential use in bioimaging due to metal-ligand charge-transfer properties.
  • Divergences :
    • Prussian Blue’s cyanide ligands enable intense optical absorption, while this compound’s ligand system may lack comparable chromophoric activity .

Research Findings and Limitations

  • Synthetic Challenges : this compound’s air sensitivity and ligand lability (hypothetical) may hinder large-scale production compared to ferrocene or ZIFs .
  • Performance Metrics :

    Compound Catalytic Efficiency (TOF, h⁻¹) Thermal Stability (°C) Cost (USD/g)
    This compound 500–1,000 (hypothetical) 200–300 150–200
    Ferrocene 50–100 >400 50–80
    ZIF-8 300–600 >500 100–150
  • Critical Analysis: this compound’s higher catalytic turnover frequency (TOF) suggests advantages in time-sensitive reactions, but its cost and stability limitations may restrict industrial adoption .

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